Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO5 and its molecular weight is 219.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Generation of Biologically Active Substances : It is used for generating biologically active substances such as sperabillin C 1c and (R)-GABOB (Hashiguchi, Kawada, & Natsugari, 1992).
Total Synthesis of Cryptophycin-24 (Arenastatin A) : This compound plays a role in the total synthesis of cryptophycin-24, a potential anticancer agent (Eggen et al., 2000).
Synthesis of Polymethacrylate : It is used in the synthesis of α-hydroxyaspartic acid-based polymethacrylate, demonstrating its application in polymer science (Sanda, Yokoi, Kudo, & Endo, 2002).
Preparation of Optically Active Monoprotected 2-Amino-2-Methyl-1,3-Propanediol : This chemical is integral in preparing optically active monoprotected 2-amino-2-methyl-1,3-propanediol (Yakura, Yoshimoto, & Ishida, 2007).
Synthesis of Various Compounds : Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, a derivative, is used in synthesizing various compounds (Baš et al., 2001).
Crystal Structure Analysis : The crystal structure of this compound reveals the role of N-methylation in determining peptide conformation (Jankowska et al., 2002).
Scalable Synthesis Method : Its synthesis method is practical and scalable, important for scientific research (Alonso et al., 2005).
Cytotoxicity Studies : Some derivatives have shown promising cytotoxicity in ovarian and oral cancers, suggesting potential in designing new anticancer agents (Kumar et al., 2009).
Amino-Protecting Groups in Polymer Chemistry : Its polymers serve as suitable amino-protecting groups, with Ca2+ ions enhancing the rate of amine cleavage (Rehse & Ritter, 1989).
Synthesis of Microsporin B : A key fragment of microsporin B, methyl-2-((tert-butoxycarbonyl)amino), has been synthesized using cross metathesis and enzymatic kinetic resolution (Swaroop, Tripathy, Jachak, & Reddy, 2014).
Mechanism of Action
Target of Action
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, also known as N-BOC-DL-serine methyl ester, is a derivative of β-hydroxy acids . These compounds are known to be crucial intermediates in organic synthesis and are present in a wide range of natural products with valuable chemical and medicinal properties . They are typically found in lipids and super molecules that contain depsipeptides .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The erythro (±) isomer of the compound can be synthesized by simple reduction using sodium borohydride in methanol at -40°C . The erythro isomer can then be effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Biochemical Pathways
The compound affects the biochemical pathways associated with the synthesis of depsipeptides and lipopolysaccharides within cells . It plays a role in the synthesis of biologically active depsipeptides, which are isolated from organisms (mostly marine) and possess β-hydroxy acids .
Result of Action
The compound’s action results in the synthesis of erythro and threo isomers, which are crucial in organic synthesis . The compound also contributes to the synthesis of biologically active depsipeptides .
Action Environment
The environment significantly influences the compound’s action, efficacy, and stability. For instance, the synthesis of the erythro isomer requires a temperature of -40°C . Furthermore, the inversion of the erythro isomer to the threo isomer requires specific reagents .
Properties
IUPAC Name |
methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANNKFASHWONFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333258 | |
Record name | Methyl N-(tert-butoxycarbonyl)serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69942-12-7 | |
Record name | Methyl N-(tert-butoxycarbonyl)serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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